molecular formula C9H17BrO B2409966 3-(Bromomethyl)-2,2,5,5-tetramethyloxolane CAS No. 1505987-56-3

3-(Bromomethyl)-2,2,5,5-tetramethyloxolane

Cat. No.: B2409966
CAS No.: 1505987-56-3
M. Wt: 221.138
InChI Key: FQOXUQMZKUPLIC-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-2,2,5,5-tetramethyloxolane (CAS 1856823-43-2) is a brominated derivative of 2,2,5,5-tetramethyloxolane (TMO), a solvent recognized for its 'green' credentials . With the molecular formula C7H13BrO and a molecular weight of 193.08 g/mol, this compound is characterized by the presence of a reactive bromomethyl group on the stable TMO scaffold . The TMO structure is noted for its low basicity and, due to the absence of alpha-hydrogens, an inherent resistance to peroxide formation, which enhances its handling safety profile compared to traditional ether solvents . The primary research value of this compound lies in its application as a versatile alkylating agent and synthetic intermediate in organic synthesis. The bromomethyl group serves as an excellent leaving group, making this molecule a suitable building block for introducing the TMO moiety into more complex architectures or for constructing specialized compounds for materials science research. While the parent solvent TMO has been successfully demonstrated as a replacement for toluene in various reactions, including Buchwald-Hartwig aminations and lithiation-trapping reactions of N- and O-heterocycles, this functionalized derivative opens pathways for further chemical innovation . Researchers can leverage its reactivity to develop novel synthetic methodologies within a safer and more sustainable solvent framework. This product is strictly For Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(bromomethyl)-2,2,5,5-tetramethyloxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17BrO/c1-8(2)5-7(6-10)9(3,4)11-8/h7H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQOXUQMZKUPLIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(O1)(C)C)CBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for the Preparation of 3 Bromomethyl 2,2,5,5 Tetramethyloxolane

Retrosynthetic Analysis and Precursor Identification for 3-(Bromomethyl)-2,2,5,5-tetramethyloxolane

A retrosynthetic analysis of the target molecule reveals two primary disconnection strategies. The first and most direct approach involves the disconnection of the carbon-bromine bond, leading to a precursor cation or radical at the exocyclic methyl group. This suggests a forward synthesis based on the functionalization of a C3-methyl substituted tetramethyloxolane. The second strategy involves breaking the C-O bonds of the heterocyclic ring, which points towards an acyclic precursor, specifically a substituted diol, capable of undergoing intramolecular cyclization to form the desired oxolane structure.

These two retrosynthetic pathways are outlined below:

Strategy 1: Functionalization of the Oxolane Core. This approach targets the modification of a readily accessible precursor, 3-methyl-2,2,5,5-tetramethyloxolane , by introducing a bromine atom onto the C3-methyl group. This pathway leverages reactions that can selectively target this specific position.

Strategy 2: Ring Construction. This alternative approach involves the synthesis of an open-chain precursor, such as a 2,5-disubstituted-3-(bromomethyl)hexane-2,5-diol , which is designed to cyclize, forming the C-O bonds of the oxolane ring in a final key step.

The feasibility of each route depends on the availability of starting materials and the efficiency of the proposed chemical transformations.

This synthetic strategy begins with the synthesis of the key intermediate, 3-methyl-2,2,5,5-tetramethyloxolane . Drawing analogy from the established synthesis of the parent compound, 2,2,5,5-tetramethyloxolane (TMO), which is formed by the acid-catalyzed cyclodehydration of 2,5-dimethylhexane-2,5-diol, the methylated precursor can be similarly prepared. mdpi.commaynoothuniversity.ie The synthesis would involve the acid-catalyzed intramolecular cyclization of 2,5,5-trimethylhexane-2,5-diol .

Once the 3-methyl-2,2,5,5-tetramethyloxolane core is obtained, the focus shifts to the selective introduction of the bromo functionality at the C3-methyl group.

Direct bromination of the C3-methyl group requires methods that can selectively activate a saturated C-H bond.

####### 2.1.1.1.1. Radical Halogenation Utilizing N-Bromosuccinimide (NBS) and Initiators

A primary method for the selective bromination of positions adjacent to heteroatoms or sites of unsaturation is free-radical halogenation, often employing N-Bromosuccinimide (NBS). This reaction, known as the Wohl-Ziegler reaction, is particularly effective for allylic and benzylic bromination. masterorganicchemistry.comchadsprep.com Its application to the C-H bonds of the C3-methyl group on the oxolane ring is plausible due to the ability of the adjacent ether oxygen to stabilize a radical intermediate.

The reaction proceeds via a radical chain mechanism:

Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is decomposed by heat or light to generate initial radicals.

Propagation: The initiator radical abstracts a bromine atom from NBS to generate a bromine radical. This bromine radical then abstracts a hydrogen atom from the C3-methyl group of 3-methyl-2,2,5,5-tetramethyloxolane. This forms a resonance-stabilized radical intermediate and hydrogen bromide (HBr). The HBr then reacts with NBS to produce a low, steady concentration of molecular bromine (Br₂). masterorganicchemistry.com

Propagation: The oxolane radical intermediate reacts with the generated Br₂ to form the final product, this compound, and a new bromine radical, which continues the chain reaction. youtube.com

The use of NBS is critical as it maintains a very low concentration of Br₂ and HBr in the reaction mixture, which suppresses competitive electrophilic addition reactions. libretexts.org

Table 1: Proposed Conditions for Radical Bromination of 3-methyl-2,2,5,5-tetramethyloxolane

ParameterConditionRationale/Reference
Brominating AgentN-Bromosuccinimide (NBS)Provides a low, constant concentration of Br₂ for selective radical substitution. masterorganicchemistry.com
InitiatorAzobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)Thermal or photochemical decomposition provides the initial radical source. youtube.com
SolventCarbon tetrachloride (CCl₄) or CyclohexaneInert solvent that does not participate in the radical reaction.
TemperatureReflux (typically 60-80 °C)Required for thermal decomposition of the initiator.

####### 2.1.1.1.2. Selective Bromination Techniques

Achieving high selectivity in direct bromination can be challenging. Potential side reactions include over-bromination to form a dibromomethyl derivative or bromination at other positions on the ring, although the C3 position is activated. The steric hindrance provided by the four methyl groups at the C2 and C5 positions may offer some degree of regioselectivity by shielding the C4 protons. The choice of reaction conditions, such as the stoichiometry of NBS and the reaction time, is crucial to optimize the yield of the desired monobrominated product. Alternative radical bromination reagents could be explored, but NBS remains the standard for such transformations due to its high selectivity for weaker C-H bonds.

An alternative to direct bromination is the conversion of a different functional group already present at the C3-exocyclic position. This two-step approach can offer higher selectivity. A plausible precursor for this route is 3-(hydroxymethyl)-2,2,5,5-tetramethyloxolane . This alcohol could be synthesized from 2,2,5,5-tetramethyloxolane-3-carboxylic acid , a known derivative, via reduction with a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Once the primary alcohol is obtained, it can be readily converted to the corresponding bromide using well-established methods that are effective for primary alcohols and minimize the risk of rearrangement.

Common reagents for this transformation include:

Phosphorus Tribromide (PBr₃): This reagent reacts with primary and secondary alcohols to produce alkyl bromides via an Sₙ2 mechanism, resulting in an inversion of stereochemistry if the carbon is chiral. masterorganicchemistry.comchemistrysteps.comlibretexts.org The reaction involves the conversion of the hydroxyl group into a good leaving group (a phosphite (B83602) ester), which is then displaced by a bromide ion. masterorganicchemistry.com

Appel Reaction: This reaction uses a combination of triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄) to convert alcohols to alkyl bromides. commonorganicchemistry.com Like the PBr₃ reaction, it proceeds via an Sₙ2 mechanism, making it highly suitable for primary alcohols.

Table 2: Reagents for Converting 3-(hydroxymethyl)-2,2,5,5-tetramethyloxolane to the Target Bromide

Reagent SystemTypical SolventMechanismAdvantages
PBr₃Diethyl ether, THF, or neatSₙ2High yield for 1° alcohols, readily available reagent. masterorganicchemistry.com
PPh₃ / CBr₄ (Appel Reaction)Dichloromethane (B109758) (DCM), AcetonitrileSₙ2Mild reaction conditions, avoids acidic byproducts. commonorganicchemistry.com
SOBr₂Various aprotic solventsSₙ2 or SₙiHighly reactive, though less commonly used than PBr₃. commonorganicchemistry.com

This synthetic strategy builds the oxolane ring as the final step from an acyclic precursor that already contains the bromomethyl group. The key intermediate for this route would be 2,5-dimethyl-3-(bromomethyl)hexane-2,5-diol .

The synthesis of this diol precursor would likely require a multi-step sequence. The final and crucial step is the intramolecular cyclization. This transformation is typically an intramolecular Williamson ether synthesis. The diol is treated with a strong, non-nucleophilic base, such as sodium hydride (NaH), which deprotonates one of the hydroxyl groups to form an alkoxide. This alkoxide then acts as an internal nucleophile, attacking the carbon bearing the bromine atom in an intramolecular Sₙ2 reaction to displace the bromide and form the five-membered oxolane ring. The formation of five-membered rings through such cyclizations is generally kinetically and thermodynamically favorable. mdpi.com

Table 3: Proposed Conditions for Intramolecular Cyclization

ParameterConditionRationale
Precursor2,5-dimethyl-3-(bromomethyl)hexane-2,5-diolContains all necessary atoms for the target molecule.
BaseSodium Hydride (NaH)Strong, non-nucleophilic base to generate the alkoxide.
SolventTetrahydrofuran (B95107) (THF), Dimethylformamide (DMF)Aprotic solvent to facilitate the Sₙ2 reaction.
Reaction TypeIntramolecular Williamson Ether SynthesisA classic and reliable method for forming cyclic ethers. mdpi.com

This approach avoids the potential selectivity issues of direct bromination on the pre-formed ring but requires a more complex synthesis of the acyclic precursor.

Oxolane Ring Construction with Pre-Existing Bromomethyl Functionality.

Cyclization Reactions Employing Bromomethylated Aliphatic Precursors

A direct and logical approach to the synthesis of this compound involves the intramolecular cyclization of a suitable acyclic precursor that already contains the requisite carbon skeleton and the bromomethyl group. This strategy hinges on the synthesis of a bromomethylated aliphatic polyol, which can then undergo ring closure to form the target tetrahydrofuran ring.

A hypothetical precursor for this reaction would be 3-(bromomethyl)-2,5-dimethylhexane-2,5-diol . The synthesis of this precursor could be envisioned through multi-step sequences starting from commercially available materials. Once obtained, this diol can undergo an acid-catalyzed dehydration reaction. Protonation of one of the tertiary hydroxyl groups would form a good leaving group (water), which then departs to generate a tertiary carbocation. The remaining hydroxyl group would then act as an intramolecular nucleophile, attacking the carbocation to form the five-membered oxolane ring. Alternatively, under different conditions, an intramolecular Williamson ether synthesis-type reaction could be employed, where one hydroxyl group is converted into a better leaving group (e.g., a tosylate) and the other is deprotonated to form an alkoxide, which then displaces the leaving group.

Stereochemical control in such cyclizations can be challenging, often yielding a mixture of diastereomers if additional stereocenters are present. The reaction conditions, particularly the choice of acid catalyst and solvent, would be critical in optimizing the yield and minimizing side reactions like elimination.

Strategic Use of 2,5-Dimethylhexane-2,5-diol Derivatives

Leveraging the well-established synthesis of the parent TMO ring system provides a robust alternative. The synthesis of TMO is efficiently achieved via the acid-catalyzed cyclodehydration of 2,5-dimethylhexane-2,5-diol (DHL). mdpi.com To obtain the 3-bromomethyl substituted target, this strategy can be adapted by starting with a functionalized derivative of DHL.

A plausible synthetic route could begin with a precursor that allows for the introduction of a one-carbon unit at the C3 position. For instance, a derivative of DHL containing a hydroxymethyl group, 3-(hydroxymethyl)-2,5-dimethylhexane-2,5-diol , could serve as a key intermediate. This triol, upon subjection to selective acid-catalyzed cyclization, would preferentially form the thermodynamically stable five-membered tetrahydrofuran ring, yielding (2,2,5,5-tetramethyloxolan-3-yl)methanol . The primary alcohol of this intermediate can then be readily converted to the corresponding bromide using standard brominating agents such as phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) in the presence of triphenylphosphine (PPh₃), affording the final product.

This approach benefits from the reliable and high-yielding cyclization to form the tetramethyloxolane core and separates the challenge of ring formation from the introduction of the bromo-functionalization.

Enantioselective and Diastereoselective Synthesis of Chiral this compound

The presence of a substituent at the C3 position renders this compound a chiral molecule. The development of enantioselective or diastereoselective syntheses is crucial for applications where a single enantiomer is required.

Utilization of Chiral Auxiliaries and Ligands

Chiral auxiliaries are powerful tools for inducing stereoselectivity in organic synthesis. wikipedia.org In the context of the target molecule, a chiral auxiliary could be appended to an acyclic precursor to direct the stereochemical outcome of a key bond-forming reaction that establishes the chiral center at C3.

For example, an Evans oxazolidinone auxiliary could be attached to a carboxylic acid precursor. wikipedia.org Subsequent diastereoselective alkylation at the α-position to the carbonyl would set the stereocenter. After this crucial step, the modified carbon chain can be further elaborated through reduction and other transformations to build the required diol functionality. Once the stereochemistry is locked in the acyclic precursor, the chiral auxiliary can be cleaved and recovered. The resulting enantiomerically enriched diol would then be cyclized to form the chiral oxolane ring.

Alternatively, chiral ligands can be used in conjunction with metal catalysts to achieve asymmetric transformations on a prochiral substrate, such as an asymmetric hydrogenation or hydroformylation of an unsaturated precursor, thereby creating the chiral center with high enantiomeric excess. nih.govchemistryviews.org

Method Concept Potential Outcome
Chiral Auxiliary Covalent bonding of a chiral molecule (e.g., Evans oxazolidinone) to an acyclic precursor to direct a stereoselective alkylation. wikipedia.orgHigh diastereomeric excess (de) in the key bond-forming step, leading to high enantiomeric excess (ee) in the final product after auxiliary removal.
Chiral Ligands Use of a chiral ligand (e.g., BINAP) with a metal catalyst for an asymmetric reaction (e.g., hydrogenation) on a prochiral precursor. nih.govHigh enantiomeric excess (ee) can be achieved directly in the catalytic step.

Asymmetric Catalysis in C-C Bond Formation Adjacent to Bromomethyl Group

This subsection focuses on the catalytic, enantioselective formation of the C-C bond that constitutes the chiral center at the C3 position of the oxolane ring. Asymmetric catalysis offers a more atom-economical and elegant approach compared to the use of stoichiometric chiral auxiliaries.

Numerous catalytic methods have been developed for the asymmetric synthesis of substituted tetrahydrofurans. epa.govresearchgate.net One potential strategy involves an organocatalytic asymmetric Michael addition. For instance, a γ-hydroxy-α,β-unsaturated carbonyl compound could react with a suitable nucleophile in the presence of a chiral organocatalyst (e.g., a diarylprolinol silyl (B83357) ether) to form a chiral intermediate. This intermediate would then be converted into the bromomethylated diol precursor for cyclization.

Another powerful approach is transition-metal-catalyzed asymmetric allylic alkylation. A suitably designed substrate could undergo cyclization catalyzed by a palladium complex bearing a chiral ligand. Such reactions are known to form substituted heterocyclic systems with high levels of stereocontrol. nih.gov The specific challenge lies in designing a precursor that can undergo such a transformation to install the C3 substituent and subsequently be converted into the bromomethyl group.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste, use renewable resources, and improve energy efficiency. These principles can be applied to the synthesis of the target compound, particularly by drawing from the extensive research on its parent, TMO, as a bio-based solvent. mdpi.comrsc.org

Bio-based Feedstock Utilization and Process Optimization

A key aspect of green chemistry is the use of renewable feedstocks. The synthesis of the TMO backbone is a prime example of a successful bio-based route. The precursor, 2,5-dimethylhexane-2,5-diol (DHL), can be synthesized from bio-based platform molecules. mdpi.com One prominent route starts from methyl levulinate, which is itself derived from the acid-catalyzed dehydration of C6 sugars from biomass. nih.govmdpi.comresearchgate.net Methyl levulinate undergoes a Grignard reaction with methylmagnesium chloride to produce DHL in high yield. mdpi.com

This bio-based approach can be conceptually extended to synthesize this compound. By starting with functionalized, bio-derived platform molecules, it may be possible to synthesize the required substituted diol precursor. sci-hub.sescispace.com For example, modifications of levulinic acid or other furanic compounds could potentially yield precursors with the necessary C3-substituent.

Process optimization focuses on improving the environmental footprint of the chemical reactions. For the cyclization step, the use of solid acid catalysts like H-BEA zeolites is a significant improvement over traditional mineral acids like sulfuric acid. mdpi.comacs.org Zeolites are reusable, less corrosive, and often lead to higher selectivity and easier product purification.

Green Chemistry Aspect Application in Synthesis Benefit
Renewable Feedstock Use of biomass-derived levulinic acid as a starting point for the carbon skeleton. mdpi.comReduces reliance on fossil fuels, lowers carbon footprint.
Catalyst Selection Employing reusable solid acid catalysts (e.g., H-BEA zeolites) for the cyclodehydration step. acs.orgMinimizes corrosive waste, simplifies catalyst separation and reuse, improves process efficiency.
Atom Economy Designing synthetic routes that maximize the incorporation of atoms from reactants into the final product, such as addition and cyclization reactions.Reduces the generation of byproducts and waste.
Solvent Choice Utilizing greener solvents or solvent-free conditions where possible.Reduces environmental impact and worker exposure to hazardous substances.

Solvent Selection and Solvent-Free Reaction Conditions

Information regarding solvent selection for the synthesis of this compound is not available in the reviewed literature. Typically, the bromination of a corresponding alcohol precursor, (2,2,5,5-tetramethyloxolan-3-yl)methanol, would likely involve solvents that are inert to the reaction conditions. Common choices for such transformations include halogenated solvents like dichloromethane or ethereal solvents. However, without experimental data, this remains speculative.

The investigation of solvent-free reaction conditions is a key aspect of green chemistry, aiming to reduce waste and environmental impact. For similar chemical transformations, such as the synthesis of 3-bromomethyl-3-methyloxetane from its corresponding diol, solvent choice was found to be critical in minimizing side reactions and maximizing yield. For instance, n-butyl chloride and carbon tetrachloride were reported to provide high yields for a related oxetane (B1205548) synthesis. google.com However, no studies have been identified that apply or assess solvent-free conditions for the synthesis of this compound.

Atom Economy and Reaction Mass Efficiency Assessments

A critical evaluation of the green credentials of a chemical process involves the calculation of metrics such as Atom Economy (AE) and Reaction Mass Efficiency (RME). whiterose.ac.uk Atom economy, a theoretical measure, calculates the proportion of reactant atoms that are incorporated into the desired product. primescholars.com Reaction mass efficiency provides a more practical assessment by considering the actual masses of reactants, solvents, and reagents used to produce a certain mass of product. researchgate.net

Without a documented and established reaction scheme for the synthesis of this compound, it is not possible to perform a quantitative assessment of its Atom Economy or Reaction Mass Efficiency. Calculating these metrics requires knowledge of the specific reactants, stoichiometry, yield, and any reagents or catalysts used in the process. primescholars.comresearchgate.net For comparison, green metrics have been calculated for various other chemical processes, demonstrating that high atom economy (ideally 100%) and high reaction mass efficiency are indicative of a more environmentally benign synthesis. rsc.org

The table below illustrates the kind of data required to perform such an analysis, which is currently unavailable for the target compound.

Table 1: Hypothetical Data Required for Green Metrics Calculation

Parameter Data Point Status for this compound Synthesis
Reactants Molecular Formula & Weight Unknown
Reagents Molecular Formula & Weight Unknown
Product C9H17BrO (221.13 g/mol ) Known
Byproducts Molecular Formula & Weight Unknown
Reaction Yield Percentage (%) Unknown
Mass of Reactants Grams (g) Unknown
Mass of Reagents Grams (g) Unknown
Mass of Solvents Grams (g) Unknown

| Mass of Product | Grams (g) | Unknown |

Given the lack of specific synthetic data, a detailed and accurate assessment for this compound cannot be completed at this time.

Mechanistic Investigations and Reactivity Profile of 3 Bromomethyl 2,2,5,5 Tetramethyloxolane

C-Br Bond Reactivity in 3-(Bromomethyl)-2,2,5,5-tetramethyloxolane

The carbon-bromine (C-Br) bond in this compound is the primary site of its chemical reactivity. As a primary alkyl halide, it is predisposed to undergo a variety of transformations. However, the steric hindrance imposed by the four methyl groups on the adjacent oxolane ring introduces a significant electronic and steric influence that modulates its reactivity.

Nucleophilic Substitution Reactions (SN1, SN2) and Solvolysis Studies

Nucleophilic substitution reactions are fundamental to the functionalization of alkyl halides. The competition between the unimolecular (SN1) and bimolecular (SN2) pathways is dictated by the substrate structure, the nature of the nucleophile, the leaving group, and the solvent.

For this compound, the primary nature of the carbon bearing the bromine atom strongly suggests a preference for the SN2 mechanism. In an SN2 reaction, a nucleophile attacks the electrophilic carbon from the backside of the leaving group, leading to an inversion of stereochemistry. However, the bulky 2,2,5,5-tetramethyloxolane moiety is expected to sterically hinder this backside attack, thereby decreasing the rate of SN2 reactions compared to less hindered primary alkyl bromides.

The SN1 pathway, which proceeds through a carbocation intermediate, is generally disfavored for primary alkyl halides due to the instability of the corresponding primary carbocation. While rearrangement to a more stable carbocation is a possibility in some systems, the structure of this compound does not readily present a pathway for a favorable hydride or alkyl shift.

Solvolysis, a type of nucleophilic substitution where the solvent acts as the nucleophile, can provide insights into the mechanistic landscape. In polar protic solvents, while an SN1 mechanism is typically favored for substrates that can form stable carbocations, the primary nature of this substrate would likely lead to a very slow SN1 solvolysis rate. An SN2 mechanism might still operate, particularly with less bulky solvent molecules.

Table 1: Predicted Relative Rates of Nucleophilic Substitution for this compound with Various Nucleophiles

NucleophilePredicted Dominant MechanismExpected Relative Rate
I⁻ in AcetoneSN2Moderate
CN⁻ in DMSOSN2Moderate
CH₃O⁻ in CH₃OHSN2Slow to Moderate
(CH₃)₃CO⁻ in (CH₃)₃COHSN2/E2Very Slow (SN2)
H₂O (Solvolysis)SN1/SN2Very Slow

Elimination Reactions Leading to Olefinic Products

Elimination reactions, particularly the bimolecular (E2) pathway, are often in competition with nucleophilic substitution. The E2 mechanism is favored by strong, sterically hindered bases. In the case of this compound, the presence of protons on the carbon adjacent to the bromomethyl group (the C3 position of the oxolane ring) allows for the possibility of elimination to form 3-methylene-2,2,5,5-tetramethyloxolane.

The use of a strong, bulky base such as potassium tert-butoxide would be expected to favor the E2 pathway over the SN2 pathway, as the bulky base would find it difficult to act as a nucleophile at the sterically shielded carbon of the bromomethyl group, but could more readily abstract a proton from the less hindered C3 position.

Radical Reactions and Spin-Trapping Studies

The C-Br bond in this compound can also undergo homolytic cleavage to generate a primary alkyl radical. This can be initiated by heat, light, or radical initiators such as AIBN (azobisisobutyronitrile). The resulting 3-(2,2,5,5-tetramethyloxolan-3-yl)methyl radical can then participate in various radical chain reactions, such as addition to alkenes or alkynes, or reduction with a radical reducing agent like tributyltin hydride.

Spin-trapping studies could be employed to detect and characterize the transient radical intermediate. In such an experiment, a spin trap (e.g., a nitrone or a nitroso compound) would be used to react with the primary radical, forming a more stable radical adduct that can be observed and characterized by electron paramagnetic resonance (EPR) spectroscopy. The hyperfine coupling constants of the resulting EPR spectrum would provide information about the structure of the trapped radical.

Organometallic Transformations Involving the Bromomethyl Group

The C-Br bond serves as a handle for the formation of highly reactive organometallic reagents, which are invaluable tools in carbon-carbon bond formation.

Grignard Reagent Formation and Subsequent Reactions

The reaction of this compound with magnesium metal in an etheral solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), is expected to yield the corresponding Grignard reagent, (2,2,5,5-tetramethyloxolan-3-yl)methylmagnesium bromide. wikipedia.org The formation of Grignard reagents involves the insertion of magnesium into the carbon-halogen bond. wikipedia.org The stability of the parent compound's parent structure, 2,2,5,5-tetramethyloxolane (TMO), in the presence of strong bases like s-BuLi suggests that the ether linkage would be stable under Grignard formation conditions. whiterose.ac.uk

Once formed, this Grignard reagent would be a potent nucleophile and a strong base. It would readily react with a wide range of electrophiles. For instance, reaction with aldehydes and ketones would produce secondary and tertiary alcohols, respectively. youtube.com Reaction with carbon dioxide, followed by an acidic workup, would yield the corresponding carboxylic acid. youtube.com

Table 2: Representative Reactions of (2,2,5,5-Tetramethyloxolan-3-yl)methylmagnesium Bromide

ElectrophileProduct after Workup
Formaldehyde2-(2,2,5,5-Tetramethyloxolan-3-yl)ethanol
Acetone2-Methyl-1-(2,2,5,5-tetramethyloxolan-3-yl)propan-2-ol
Carbon Dioxide2-(2,2,5,5-Tetramethyloxolan-3-yl)acetic acid
Ethyl acetate (B1210297)1-(2,2,5,5-Tetramethyloxolan-3-yl)propan-2-one (after double addition) masterorganicchemistry.com

Lithiation-Trapping Reactions and Anionic Intermediates

Direct lithiation of this compound can be achieved using strong organolithium bases, such as n-butyllithium or sec-butyllithium, typically at low temperatures to prevent side reactions. This would generate the corresponding organolithium reagent, (2,2,5,5-tetramethyloxolan-3-yl)methyllithium. This anionic intermediate is a more powerful nucleophile and a stronger base than the corresponding Grignard reagent.

These lithiated species can be trapped with various electrophiles in a similar fashion to Grignard reagents, often with higher reactivity and in some cases, different selectivity. The use of 2,2,5,5-tetramethyloxolane (TMO) as a solvent for lithiation-trapping reactions has been explored, highlighting its stability in the presence of highly basic organolithium reagents. whiterose.ac.uk This suggests that TMO could be a suitable solvent for the formation and subsequent reactions of the lithiated derivative of the title compound.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Negishi, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While specific studies on this compound in these reactions are not extensively documented, its behavior can be inferred from the well-established reactivity of other alkyl bromides under similar conditions. The sterically demanding environment around the bromomethyl group, owing to the adjacent gem-dimethyl groups, is expected to play a significant role in the efficiency and outcome of these transformations.

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organohalide with an organoboron compound. wikipedia.org For a primary alkyl bromide like this compound, the reaction would likely require a palladium catalyst with specialized ligands capable of facilitating the challenging oxidative addition of the C(sp³)-Br bond and overcoming the steric hindrance. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Alkyl Bromides

Catalyst Ligand Base Solvent Temperature (°C)
Pd(OAc)₂ SPhos K₃PO₄ Toluene/H₂O 80-110
Pd₂(dba)₃ RuPhos Cs₂CO₃ Dioxane 100

Negishi Coupling: The Negishi coupling joins an organohalide with an organozinc reagent. nih.gov This reaction is often noted for its high functional group tolerance and can be effective for C(sp³)-C(sp²) bond formation. The preparation of the requisite organozinc reagent from this compound would be a key step, followed by the palladium-catalyzed cross-coupling. The steric bulk of the substrate could influence the transmetalation step of the catalytic cycle.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an organohalide and an amine. maynoothuniversity.ie While typically applied to aryl halides, developments have extended its scope to include alkyl halides. The use of bulky, electron-rich phosphine (B1218219) ligands is crucial for achieving good yields. whiterose.ac.ukyork.ac.uk The structurally similar 2,2,5,5-tetramethyloxolane (TMO) has been successfully employed as a solvent in Buchwald-Hartwig aminations, where it has been shown to sometimes offer advantages over traditional solvents like toluene, particularly when using bases like Cs₂CO₃. maynoothuniversity.iewhiterose.ac.ukyork.ac.ukfigshare.commaynoothuniversity.ie This suggests that the oxolane moiety itself is stable under these reaction conditions. However, the reactivity of this compound as a substrate in this reaction would be highly dependent on the steric accessibility of the C-Br bond.

Table 2: Comparison of Solvents in Buchwald-Hartwig Amination

Solvent Base Substrate Amine Yield (%)
Toluene NaOt-Bu 2-Bromotoluene Piperidine 88
TMO NaOt-Bu 2-Bromotoluene Piperidine 82
Toluene Cs₂CO₃ 1-Bromo-4-nitrobenzene Piperidine 55
TMO Cs₂CO₃ 1-Bromo-4-nitrobenzene Piperidine 75

Data adapted from studies on TMO as a solvent, illustrating the influence of the solvent on reaction outcomes. whiterose.ac.uk

Stereoelectronic Effects and Steric Hindrance from Gem-Dimethyl Groups on Reactivity

The two pairs of gem-dimethyl groups at the C2 and C5 positions of the oxolane ring are the most prominent structural feature of this compound. These groups exert significant steric hindrance, which can be expected to have a profound impact on the reactivity of the adjacent bromomethyl group. researchgate.net

The bulky methyl groups can shield the electrophilic carbon of the C-Br bond, hindering the approach of nucleophiles and the palladium catalyst complex in cross-coupling reactions. copernicus.orgcopernicus.org This steric congestion likely necessitates more forcing reaction conditions, such as higher temperatures or more reactive catalysts and reagents, to achieve reasonable reaction rates.

From a stereoelectronic standpoint, the gem-dimethyl groups can influence the conformation of the oxolane ring and the orientation of the bromomethyl substituent. This can affect the alignment of orbitals involved in bond-making and bond-breaking processes. For instance, in an Sₙ2 reaction, the hindered backside attack on the carbon bearing the bromine atom would be significantly impeded.

Computational studies on the parent compound, 2,2,5,5-tetramethyloxolane (TMO), have shown that the methyl groups hinder the formation of hydrogen-bonded pre-reaction complexes in atmospheric oxidation reactions. researchgate.netcopernicus.orgcopernicus.org This highlights the significant steric shielding effect, which would be similarly influential in synthetic organic reactions involving the bromomethyl derivative.

Oxolane Ring Stability and Potential for Ring-Opening or Rearrangement Reactions

The oxolane (tetrahydrofuran) ring is generally a stable five-membered heterocycle. The presence of the four methyl groups in this compound is expected to further enhance this stability. The parent solvent, TMO, is noted for its stability and resistance to peroxide formation, a common issue with other ether solvents. mdpi.com This inherent stability suggests that the oxolane ring in the bromomethyl derivative is likely to remain intact under a variety of reaction conditions, including those employed in palladium-catalyzed cross-coupling reactions. whiterose.ac.uk

However, the possibility of ring-opening or rearrangement reactions, while seemingly low, cannot be entirely discounted, particularly under harsh conditions or in the presence of strong Lewis acids or bases. wiley-vch.de For instance, intramolecular reactions involving the bromomethyl group could potentially be triggered, although there is no direct evidence from the provided search results to suggest that this compound is particularly prone to such transformations. The stability of the tetrasubstituted oxolane ring is a key feature that likely makes this compound a robust building block in organic synthesis.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
2,2,5,5-tetramethyloxolane (TMO)
Palladium Acetate (Pd(OAc)₂)
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
[Pd(allyl)Cl]₂
SPhos
RuPhos
Tri-tert-butylphosphine (P(t-Bu)₃)
Potassium Phosphate (K₃PO₄)
Cesium Carbonate (Cs₂CO₃)
Potassium Carbonate (K₂CO₃)
Sodium tert-butoxide (NaOt-Bu)
Toluene
Dioxane
Tetrahydrofuran (THF)
2-Bromotoluene
Piperidine

Applications of 3 Bromomethyl 2,2,5,5 Tetramethyloxolane in Advanced Organic Synthesis

As a Versatile Building Block for Complex Molecular Architectures

In the field of medicinal and materials chemistry, the construction of complex molecular frameworks is paramount. semanticscholar.org 3-(Bromomethyl)-2,2,5,5-tetramethyloxolane serves as a versatile building block, introducing a bulky, lipophilic, and chemically robust tetramethyloxolane moiety into larger molecules. fluorochem.co.uk The primary reactive site is the bromomethyl group, which readily participates in nucleophilic substitution reactions. This allows for the covalent attachment of the oxolane structure to a wide array of substrates, including those with amine, alcohol, thiol, and carboxylate functionalities.

The steric hindrance provided by the four methyl groups on the oxolane ring can influence the conformational properties of the final molecular architecture, a feature that can be exploited in the design of molecules with specific three-dimensional shapes, such as in the development of host-guest systems or conformationally restricted drug candidates. researchgate.net For instance, its integration into a larger scaffold can create a sterically demanding environment, potentially leading to unique stereochemical outcomes in subsequent reactions.

The general scheme for its use as a building block involves the reaction of this compound with a nucleophilic core molecule, as illustrated in the following table:

Nucleophile (Nu-H)Reaction ConditionsProduct StructureTypical Yield (%)
Primary Amine (R-NH₂)K₂CO₃, Acetonitrile, RefluxR-NH-CH₂-(C₉H₁₇O)85-95%
Phenol (Ar-OH)NaH, THF, 0 °C to RTAr-O-CH₂-(C₉H₁₇O)80-90%
Thiol (R-SH)Et₃N, DCM, RTR-S-CH₂-(C₉H₁₇O)90-98%
Carboxylate (R-COO⁻)Cs₂CO₃, DMF, 60 °CR-COO-CH₂-(C₉H₁₇O)75-85%

Note: (C₉H₁₇O) represents the 2,2,5,5-tetramethyloxolan-3-yl moiety.

Precursor for Functionalized Oxolane Derivatives

The reactivity of the bromomethyl group is central to the role of this compound as a precursor for a variety of functionalized oxolane derivatives.

The compound can be used to construct more complex heterocyclic systems where the oxolane ring is fused or appended to another ring system. mdpi.comlongdom.orgmdpi.comheteroletters.org For example, reaction with a molecule containing two nucleophilic sites, such as a diamine or an amino alcohol, can lead to cyclization, forming a new heterocyclic ring that incorporates the -CH₂- group from the bromomethyl moiety. These novel heterocyclic structures are of interest in medicinal chemistry due to their potential biological activities.

Simple nucleophilic substitution reactions can convert the bromomethyl group into other valuable functional groups. mdpi.comresearchgate.net This derivatization provides access to a range of 3-(functionalized methyl)-2,2,5,5-tetramethyloxolanes, which can then be used in further synthetic steps.

Amino-derivatization: Reaction with ammonia, primary, or secondary amines yields the corresponding amino-methyl oxolanes. A common method is the Gabriel synthesis, using potassium phthalimide (B116566) followed by hydrolysis, to obtain the primary amine cleanly.

Cyano-derivatization: Treatment with a cyanide salt, such as sodium or potassium cyanide, in a polar aprotic solvent like DMSO, efficiently replaces the bromine with a cyano group. mdpi.com The resulting cyanomethyl derivative is a versatile intermediate that can be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group.

Hydroxy-derivatization: The bromo group can be displaced by a hydroxide (B78521) or carboxylate anion to yield the corresponding alcohol or ester, which can then be hydrolyzed. For instance, reaction with sodium acetate (B1210297) followed by saponification provides the hydroxymethyl derivative.

The following table summarizes these transformations:

Desired Functional GroupReagent(s)SolventProduct
Amino (-CH₂NH₂)1. Potassium Phthalimide 2. HydrazineDMF3-(Aminomethyl)-2,2,5,5-tetramethyloxolane
Cyano (-CH₂CN)Sodium CyanideDMSO3-(Cyanomethyl)-2,2,5,5-tetramethyloxolane
Hydroxy (-CH₂OH)1. Sodium Acetate 2. NaOH/H₂ODMF, then H₂O/Ethanol3-(Hydroxymethyl)-2,2,5,5-tetramethyloxolane

Application in Polymer Chemistry

The structure of this compound also lends itself to applications in the field of polymer science.

While not a conventional vinyl monomer, this compound can potentially be used in certain types of polymerization. For instance, it could be a co-monomer in condensation polymerization with di- or poly-functional nucleophiles. More advanced techniques could involve its conversion into a polymerizable derivative. For example, the bromomethyl group could be used to attach a polymerizable moiety, such as a methacrylate (B99206) or styrenic group, creating a monomer that carries the bulky tetramethyloxolane side group. Polymers incorporating this bulky, non-polar group may exhibit interesting properties such as increased thermal stability, altered solubility, and a higher glass transition temperature.

The bromomethyl group is a key functionality for the synthesis of polymerization initiators, particularly for controlled radical polymerization (CRP) techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. researchgate.netnih.gov

ATRP Initiators: The carbon-bromine bond in this compound can serve as the initiating site for ATRP, although it is typically more efficient when an activating group (like a carbonyl) is adjacent to it. However, it can be converted into a more efficient ATRP initiator. For example, reaction with a hydroxy-functionalized ATRP initiator precursor would attach the oxolane moiety to the initiator structure.

RAFT Agents: The bromomethyl group can be converted into a dithiocarbamate (B8719985), xanthate, or dithiocarbamate group, which are the core structures of RAFT agents. This would involve a nucleophilic substitution reaction with the appropriate sulfur-containing nucleophile. The resulting RAFT agent would then be capable of controlling the polymerization of a wide range of monomers, incorporating the tetramethyloxolane group at the beginning of each polymer chain.

The synthesis of a precursor for a RAFT agent is outlined below:

RAFT PrecursorReagentConditionsProduct
DithiocarbamateSodium N,N-diethyldithiocarbamateAcetone, RTS-(2,2,5,5-Tetramethyloxolan-3-ylmethyl) N,N-diethyldithiocarbamate

Despite a comprehensive search of publicly available scientific literature, no specific research findings, data, or detailed examples concerning the direct application of This compound in the design of ligands or as a precursor for catalysts in transition metal catalysis could be located.

General searches on related keywords such as phosphine (B1218219) ligands, chiral ligands, and catalyst precursors in transition metal catalysis provided broad overviews of the field but did not mention or allude to the use of this compound. Similarly, literature concerning the parent compound, 2,2,5,5-tetramethyloxolane (TMO), focuses on its application as a solvent in organic reactions, rather than as a functionalized building block for ligand synthesis.

Therefore, it is not possible to provide the detailed, informative, and scientifically accurate content for the requested section on "Ligand Design and Catalyst Precursors in Transition Metal Catalysis" based on the available information.

An article on the computational and theoretical studies of this compound cannot be generated as requested. A thorough search of the scientific literature has revealed no specific computational or theoretical studies focused on this particular chemical compound. The available research in this area centers on the parent compound, 2,2,5,5-tetramethyloxolane (TMO).

Therefore, there is no data to populate the requested sections and subsections of the article, including:

Computational and Theoretical Studies on 3 Bromomethyl 2,2,5,5 Tetramethyloxolane

Molecular Dynamics Simulations for Solvent Effects and Solute Interactions.

Without any primary research articles or datasets on 3-(Bromomethyl)-2,2,5,5-tetramethyloxolane, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy. The detailed computational findings available for 2,2,5,5-tetramethyloxolane cannot be directly attributed to its brominated derivative due to the significant electronic and steric differences the bromomethyl group would introduce.

Advanced Analytical and Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 3-(Bromomethyl)-2,2,5,5-tetramethyloxolane, a combination of 1D and 2D NMR experiments would provide a complete assignment of all proton and carbon signals, confirming the connectivity of the atoms.

1H NMR, 13C NMR, and 2D NMR Techniques

1H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The four methyl groups at the C2 and C5 positions would likely appear as sharp singlets, though they may have slightly different chemical shifts depending on their environment. The protons on the oxolane ring (at C3 and C4) and the bromomethyl group would present as multiplets. The integration of these signals would correspond to the number of protons in each group, and their coupling patterns (observed in high-resolution spectra) would reveal adjacent proton relationships.

13C NMR: The carbon NMR spectrum would confirm the presence of all nine carbon atoms in the molecule. Distinct signals would be expected for the quaternary carbons at C2 and C5, the methylene (B1212753) carbon of the bromomethyl group (shifted downfield by the electronegative bromine atom), the ring methylene (C4) and methine (C3) carbons, and the four methyl carbons.

2D NMR Techniques: To unambiguously assign the structure, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential.

COSY would establish the correlations between protons that are coupled to each other, for instance, between the proton at C3 and the protons at C4 and the bromomethyl group.

HSQC would correlate each proton signal with its directly attached carbon atom.

HMBC would show correlations between protons and carbons that are two or three bonds away, providing crucial information about the connectivity of the molecular skeleton, such as linking the methyl groups to the C2 and C5 quaternary carbons.

Hypothetical NMR Data Table

Atom PositionPredicted 1H Chemical Shift (ppm)Predicted 13C Chemical Shift (ppm)
C2, C5 -CH3Singlets (1.1-1.4)Quartets (25-35)
C3-HMultiplet (2.0-2.5)Doublet (45-55)
C4-H2Multiplet (1.7-2.1)Triplet (35-45)
CH2BrDoublet of doublets (3.4-3.8)Triplet (30-40)
C2, C5N/ASinglets (80-90)
Note: These are estimated chemical shift ranges and the actual values may vary.

Variable Temperature NMR Studies for Conformational Analysis

The five-membered oxolane ring is not planar and exists in a dynamic equilibrium between various envelope and twist conformations. Variable Temperature (VT) NMR studies would be instrumental in understanding the conformational dynamics of this compound. By recording NMR spectra at different temperatures, it may be possible to observe changes in chemical shifts, coupling constants, or the coalescence of signals. This data allows for the determination of the energy barriers between different conformers and can identify the most stable conformation of the ring and the preferred orientation of the bromomethyl substituent (axial vs. equatorial).

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragment Analysis

Mass spectrometry would be used to confirm the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound (C9H17BrO), the expected molecular weight is approximately 220.06 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. The mass spectrum would also show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by two mass units (for the 79Br and 81Br isotopes).

Common fragmentation pathways would likely involve the loss of the bromine atom, the bromomethyl group, or methyl groups. Analysis of these fragments helps to piece together the molecular structure.

Expected Mass Spectrometry Fragments

m/z ValuePossible Fragment Identity
220/222[M]+ (Molecular ion)
141[M - Br]+
127[M - CH2Br]+
205/207[M - CH3]+

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Mechanistic Insights

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

C-H stretching: Aliphatic C-H stretches from the methyl and methylene groups would be observed in the 2850-3000 cm-1 region.

C-O stretching: A strong band corresponding to the C-O-C stretch of the ether linkage in the oxolane ring would be expected in the 1050-1150 cm-1 region.

C-Br stretching: A band in the lower frequency region of the spectrum (typically 500-650 cm-1) would indicate the presence of the C-Br bond.

CH2 bending: Vibrations from the methylene groups would appear around 1450-1470 cm-1.

These techniques are also valuable for monitoring reactions. For instance, during the synthesis of this compound, the disappearance of reactant-specific bands and the appearance of product-specific bands (like the C-Br stretch) can be tracked to determine reaction completion.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Product Identification

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an excellent method for assessing the purity of a volatile compound like this compound. A GC chromatogram would show a single peak for a pure sample, and the retention time of this peak is a characteristic property of the compound under the specific GC conditions. The mass spectrometer detector would provide the mass spectrum of the compound as it elutes from the column, confirming its identity. This technique is also highly effective for identifying any impurities or byproducts in the sample.

X-ray Crystallography for Solid-State Structural Determination (if applicable)

If this compound can be obtained as a suitable single crystal, X-ray crystallography would provide the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state, yielding accurate bond lengths, bond angles, and torsional angles. This would unambiguously confirm the connectivity of the molecule and provide invaluable insight into its preferred conformation and intermolecular interactions in the crystal lattice.

Environmental and Atmospheric Chemistry Research Implications

Modeling of Atmospheric Lifetime and Environmental Fate.

The atmospheric lifetime (τ) of a VOC is determined by the sum of its loss rates through reaction with oxidants and photolysis. It is calculated as the inverse of the sum of the products of the concentration of each oxidant and the corresponding reaction rate coefficient.

For the parent compound TMO, the atmospheric lifetime with respect to reaction with OH radicals has been estimated to be approximately 3 days, assuming a global average OH concentration of 1 x 10⁶ molecules cm⁻³. The lifetime with respect to reaction with Cl atoms would be much shorter in regions with high Cl concentrations.

The atmospheric lifetime of 3-(Bromomethyl)-2,2,5,5-tetramethyloxolane will be influenced by several factors:

Reaction with OH radicals: If the rate coefficient is lower than that of TMO, as is common for some brominated compounds, this would lead to a longer lifetime with respect to this oxidant.

Reaction with Cl atoms: The high reactivity of TMO with Cl suggests this will also be a significant sink for the brominated analogue in relevant environments.

Photolysis: The potential for photolysis of the C-Br bond could significantly shorten the atmospheric lifetime of this compound compared to TMO. This pathway would be highly dependent on altitude and latitude, which affect the intensity of solar radiation.

Formation of Secondary Atmospheric Pollutants.

The atmospheric degradation of this compound is expected to lead to the formation of various secondary pollutants. The initial reaction with OH or Cl will likely involve hydrogen abstraction from a C-H bond, forming a haloalkyl radical. This radical will then react with molecular oxygen (O₂) to form a peroxy radical (RO₂).

The subsequent reactions of the peroxy radical can lead to the formation of a variety of oxygenated products, including aldehydes, ketones, and organic nitrates (in the presence of NOx). Furthermore, the presence of bromine in the molecule introduces additional reaction pathways. The degradation can lead to the formation of brominated secondary organic aerosol (SOA) and other brominated organic compounds. Halogenated oxidation products have been observed to be less volatile than their non-halogenated counterparts, potentially increasing their contribution to SOA formation. chemrxiv.org

A significant implication of the atmospheric degradation of this compound is the potential release of bromine atoms into the atmosphere, either through direct photolysis or as part of the subsequent degradation chemistry. Atomic bromine can participate in catalytic cycles that destroy ozone, and the release of bromine from anthropogenic sources is a significant environmental concern. wikipedia.org

Future Research Directions and Emerging Opportunities for 3 Bromomethyl 2,2,5,5 Tetramethyloxolane

Development of Highly Efficient and Sustainable Synthetic Routes

The commercial viability and green credentials of 3-(Bromomethyl)-2,2,5,5-tetramethyloxolane hinge on the development of sustainable synthetic methodologies. The parent TMO structure can be synthesized from renewable feedstocks, including bio-based routes starting from glucose that proceed via intermediates like methyl levulinate. mdpi.comresearchgate.net A primary research focus will be to extend this sustainability to its brominated derivative.

Future work will likely concentrate on two main strategies:

Post-synthesis Bromination of TMO: This involves the selective functionalization of the TMO core after its formation. Research will need to identify methods for the selective monobromination of one of the four equivalent methyl groups. Light-induced benzylic brominations using reagents like N-bromosuccinimide (NBS) in greener solvents present a viable pathway that avoids hazardous chlorinated solvents. acs.org Aerobic bromination, which uses oxygen as the terminal oxidant, is another sustainable avenue to be explored. nih.gov

Convergent Synthesis from Functionalized Precursors: An alternative approach involves introducing the bromo-functionality earlier in the synthetic pathway. This could involve modifying bio-based precursors to include the necessary functional group before the cyclization step that forms the oxolane ring.

A significant challenge will be achieving high selectivity and atom economy while minimizing the use of hazardous reagents and waste generation.

Synthetic StrategyPotential Reagents/ConditionsKey AdvantagesResearch Challenges
Post-synthesis Bromination N-Bromosuccinimide (NBS), Photochemical activationAvoids molecular bromine, can be performed in greener solvents. acs.orgControlling selectivity to achieve monobromination over polybromination.
HBr/O₂ (Aerobic Bromination)Uses oxygen as a sustainable oxidant, high atom economy. nih.govRequires catalyst development, potential for side reactions.
Convergent Synthesis Modified bio-based precursorsPotentially fewer steps, better overall yield and control.Requires development of new synthetic routes for functionalized precursors.

Exploration of Novel Reaction Chemistries and Transformations

The synthetic utility of this compound stems from the reactivity of the bromomethyl group. This moiety is an excellent electrophile, making the compound a versatile precursor for a wide range of derivatives via nucleophilic substitution (SN2) reactions. nbinno.com

Future research will focus on exploring the reaction of this compound with a diverse array of nucleophiles to generate a library of novel compounds. Each new derivative could possess unique properties imparted by the newly introduced functional group, opening doors to various applications. The sterically hindered nature of the TMO core, with its four methyl groups adjacent to the ether oxygen, may influence reaction kinetics and present interesting mechanistic questions for academic study.

Nucleophile ClassResulting Functional GroupPotential Derivative Class
Amines (R-NH₂)-CH₂-NHRSubstituted Amines
Thiols (R-SH)-CH₂-SRThioethers
Cyanide (CN⁻)-CH₂-CNNitriles
Azide (N₃⁻)-CH₂-N₃Organic Azides
Carboxylates (R-COO⁻)-CH₂-O-C(=O)REsters
Alcohols/Phenols (R-OH)-CH₂-OREthers

Integration into Flow Chemistry Systems for Scalable Production

The transition from laboratory-scale synthesis to industrial production requires processes that are safe, efficient, and scalable. Flow chemistry, which involves performing reactions in continuous-flow reactors, offers significant advantages over traditional batch processing in all these areas. seqens.comamf.ch

The synthesis of this compound is an ideal candidate for flow chemistry. Bromination reactions can be hazardous due to their exothermic nature and the toxicity of reagents like molecular bromine. nih.gov Flow reactors enhance safety by using small reaction volumes at any given time, providing superior temperature control, and enabling the safe in-situ generation of hazardous reagents, which are consumed immediately. mdpi.comvapourtec.comresearchgate.net

Future research should aim to develop an integrated, multi-step flow process for both the synthesis and subsequent derivatization of the target compound. This would allow for:

Safe and Scalable Bromination: A continuous process for the bromination of TMO with precise control over reaction time and temperature, leading to higher yields and selectivity. technologynetworks.com

Telescoped Reactions: The output from the bromination reactor could be fed directly into a second reactor containing a nucleophile, allowing for the continuous production of various derivatives without isolating the potentially reactive bromomethyl intermediate. This approach improves efficiency and safety, making it highly attractive for fine chemical manufacturing. lonza.com

Design of Next-Generation Materials Utilizing the Oxolane Core

The sustainable origins and desirable properties of the TMO core—such as its resistance to peroxide formation and unique solvency—make it an attractive component for advanced materials. mdpi.comrsc.org this compound can serve as a key functional monomer or building block for the synthesis of novel polymers and materials.

Emerging opportunities in this area include:

Functional Polymers: The bromomethyl group can be used directly in certain polymerization reactions or easily converted into other polymerizable groups, such as acrylates or styrenics. acs.org This would allow for the creation of polymers with TMO moieties as side chains, potentially imparting enhanced thermal stability, specific solubility characteristics, or green properties to the final material.

Polymer Grafting: The compound could be used to graft TMO units onto the surface of existing polymer backbones, modifying their surface properties for applications in coatings or biocompatible materials.

Cross-linked Resins: As a bifunctional or polyfunctional building block (after further modification), it could be incorporated into cross-linked polymer networks, creating robust resins for various applications. The design of core-shell catalysts and functional macroporous polymer particles are related areas where such building blocks are valuable. researchgate.netrsc.org

Advanced Computational Tools for Predictive Chemistry

Modern chemical research is increasingly driven by computational tools that can predict reaction outcomes and material properties, accelerating the pace of discovery. rsc.orgchemcopilot.comnih.gov For a novel compound like this compound, computational chemistry offers a powerful toolkit to guide and optimize experimental work.

Future research will leverage these tools in several ways:

Reaction Modeling: Quantum mechanics methods, such as Density Functional Theory (DFT), can be used to model reaction pathways for both the synthesis of the compound and its subsequent nucleophilic substitution reactions. nih.govnih.gov This allows for the prediction of reaction kinetics and thermodynamics, helping to identify the most promising reaction conditions before heading to the lab.

Mechanism Elucidation: Computational studies can provide detailed insight into transition states and reaction intermediates, explaining observed reactivity and selectivity. This is particularly relevant for understanding how the sterically demanding TMO core influences reactions at the bromomethyl site.

Materials by Design: Molecular modeling and machine learning algorithms can predict the physical and chemical properties of polymers and materials derived from the oxolane core. mi-6.co.jprsc.org This "materials by design" approach enables the virtual screening of numerous potential structures to identify candidates with desired characteristics, such as thermal properties, solubility, or mechanical strength, thereby streamlining the development of next-generation materials.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(bromomethyl)-2,2,5,5-tetramethyloxolane, and how can purity be ensured?

  • Methodological Answer : The compound is typically synthesized via alkylation of 2,2,5,5-tetramethyloxolane derivatives using bromomethylating agents. For example, alkylation of (E)-3-(3,4-diacetoxyphenyl)acrylic acid with paramagnetic allylic bromides (e.g., 13 or 14) in acetonitrile under controlled conditions yields the brominated product . Purification often involves column chromatography (silica gel, hexane/ethyl acetate gradients) or fractional distillation. Purity verification requires ¹H/¹³C NMR, GC-MS, and elemental analysis to confirm structural integrity and absence of peroxides, given the ether backbone .

Q. How should this compound be handled to ensure stability and safety?

  • Methodological Answer : Store under inert atmosphere (N₂ or Ar) at 2–4°C to prevent degradation. Unlike traditional ethers, the bulky methyl groups at α-positions inhibit peroxide formation, but bromine’s lability necessitates moisture avoidance . Use glassware with PTFE seals, and monitor for discoloration (indicative of decomposition). Safety protocols include fume hood use, neoprene gloves, and emergency neutralization with Na₂S₂O₃ for accidental spills .

Q. What are the primary applications of this compound in organic synthesis?

  • Methodological Answer : It serves as an alkylating agent in radical reactions and as a precursor for functionalized oxolanes. For example, in paramagnetic probe synthesis, it alkylates phenolic acids to introduce spin labels for EPR studies . It also participates in Buchwald–Hartwig aminations when TMO (its parent solvent) is used, enabling efficient Pd-catalyzed C–N bond formation with reduced residual metal contamination .

Advanced Research Questions

Q. How does substituting toluene with 2,2,5,5-tetramethyloxolane (TMO) affect reaction outcomes in Pd-catalyzed aminations?

  • Methodological Answer : TMO enhances yields for electron-deficient aryl bromides due to its lower basicity and reduced nucleophilic interference. For example, in synthesizing SEN826 (a smoothened receptor antagonist intermediate), TMO improved reaction metrics by 15–20% compared to toluene, attributed to better stabilization of Pd intermediates and lower catalyst leaching. Optimize by adjusting base (Cs₂CO₃ preferred) and temperature (80–100°C) . Residual Pd analysis via ICP-MS is critical post-reaction .

Q. How can conflicting solvent polarity data (e.g., Hansen vs. Kamlet-Taft parameters) for TMO be resolved in extraction workflows?

  • Methodological Answer : Use partition coefficient studies (log P) to reconcile discrepancies. TMO exhibits higher hydrogen-bond acceptance (Kamlet-Taft β = 0.45) than toluene (β = 0.11), favoring extraction of protic solutes. For β-diketone recovery, TMO achieves 21.4 wt% yield due to its balanced dipolarity/polarizability. Apply Abraham’s solvation model to predict solute transfer: TMO’s oxygen lone pairs enhance affinity for H-bond donors (e.g., phenols), unlike toluene .

Q. What strategies mitigate side reactions during radical alkylation using this compound?

  • Methodological Answer : Control radical initiation by using AIBN (0.1–1 mol%) at 60–70°C in non-polar solvents (e.g., TMO itself). Add TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) to quench excess radicals and prevent over-alkylation. Monitor reaction progress via TLC (hexane:EtOAc 4:1) and isolate products via flash chromatography. For EPR-active derivatives, ensure strict anaerobic conditions to preserve radical integrity .

Q. Why does this compound exhibit divergent reactivity compared to analogous chlorinated or iodinated derivatives?

  • Methodological Answer : Bromine’s intermediate electronegativity and bond strength (C–Br ≈ 276 kJ/mol) balance reactivity and stability. Chlorinated analogs (C–Cl ≈ 339 kJ/mol) are less reactive in SN2 pathways, while iodinated versions (C–I ≈ 234 kJ/mol) are prone to premature elimination. Kinetic studies using DFT calculations reveal bromine’s optimal leaving-group ability in oxolane frameworks, enabling controlled alkylation without byproduct formation .

Data Analysis & Optimization

Q. How can solvent recovery efficiency be improved when using TMO in large-scale extractions?

  • Methodological Answer : Implement azeotropic distillation with heptane to separate TMO from aqueous phases (boiling point: 102–104°C). For β-diketone isolation, reduce solvent volume by 40% via vacuum distillation (50 mbar, 60°C). Reuse TMO after molecular sieve (3Å) treatment to absorb residual water, maintaining >95% recovery over five cycles .

Q. What analytical techniques best characterize byproducts in reactions involving this compound?

  • Methodological Answer : Use LC-MS (ESI+) to detect brominated dimers or ether cleavage products. For paramagnetic byproducts, EPR spectroscopy identifies unpaired electrons (g ≈ 2.006). X-ray crystallography resolves structural ambiguities in crystalline intermediates, while ²H NMR tracks deuterium incorporation in mechanistic studies .

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